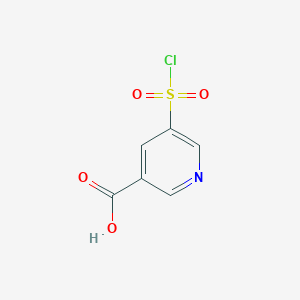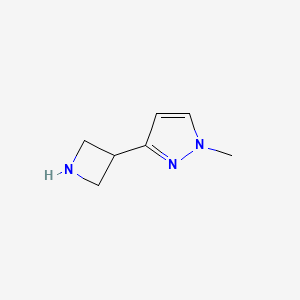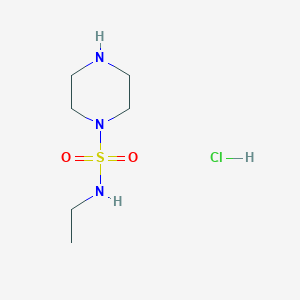
5-(Chlorosulfonyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chlorosulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a pyridine ring. This compound is known for its high reactivity due to the presence of the chlorosulfonyl group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the reaction of 3-chloropyridine-5-carboxylic acid with chlorosulfonic acid. This reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(chlorosulfonyl)pyridine-3-carboxylic acid often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chlorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(chlorosulfonyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.
Biology: The compound is used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and materials science applications.
Wirkmechanismus
The mechanism of action of 5-(chlorosulfonyl)pyridine-3-carboxylic acid involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as a proton donor or acceptor, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chlorosulfonyl)pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.
5-(sulfanyl)pyridine-3-carboxylic acid: A reduced form of 5-(chlorosulfonyl)pyridine-3-carboxylic acid.
5-(chlorosulfonyl)pyridine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.
Uniqueness
5-(chlorosulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The presence of both the chlorosulfonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H4ClNO4S |
|---|---|
Molekulargewicht |
221.62 g/mol |
IUPAC-Name |
5-chlorosulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) |
InChI-Schlüssel |
KPDJBVQZFRXHHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)





![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)


![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
